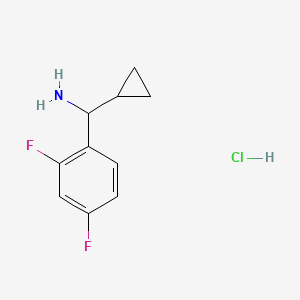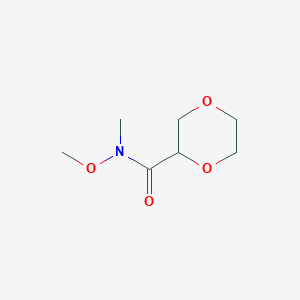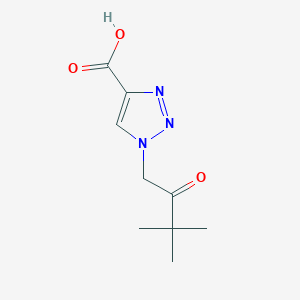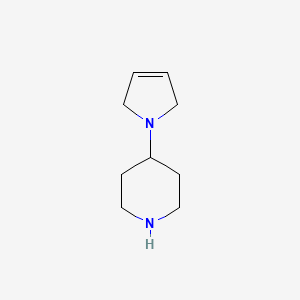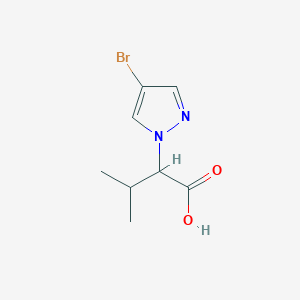
2-hydroxypropanoate de 3-chloropropyle
Vue d'ensemble
Description
3-Chloropropyl 2-hydroxypropanoate, also known as chloropropyl hydroxypropionate, is a chemical compound with the molecular formula C6H11ClO3 . It has a molecular weight of 166.60 g/mol .
Synthesis Analysis
The synthesis of compounds similar to 3-Chloropropyl 2-hydroxypropanoate has been reported. For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis
The molecular structure of 3-Chloropropyl 2-hydroxypropanoate consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Applications De Recherche Scientifique
Production de produits chimiques à base biologique
2-hydroxypropanoate de 3-chloropropyle : peut être utilisé comme intermédiaire dans la production de produits chimiques à base biologique tels que l'acide 3-hydroxypropionique (3HP) et l'acide acrylique (AA). Ces produits chimiques sont dérivés de ressources renouvelables et sont importants pour la création de processus respectueux de l'environnement .
Production biologique de l'acide 3-hydroxypropionique
Le composé sert de précurseur dans la production biologique de 3HP, qui est une molécule précieuse pour la génération de produits chimiques à forte valeur ajoutée tels que le 1,3-propanediol, l'acide acrylique, l'acrylamide et les bioplastiques. Ce processus est principalement réalisé en utilisant du glycérol et du glucose comme sources de carbone renouvelables .
Polymérisation en poly(3-hydroxypropionate)
This compound : peut être polymérisé pour donner du poly(3-hydroxypropionate) (P-3HP), un polymère doté d'un large éventail d'applications en synthèse chimique en raison de ses deux groupes réactifs : hydroxyle et carboxyle .
Chimie analytique
En chimie analytique, le this compound peut être utilisé pour la préparation d'étalons et de réactifs. Il est essentiel pour des méthodes telles que la RMN, la HPLC, la LC-MS et la UPLC, fournissant des résultats précis pour les tests pharmaceutiques .
Modification de surface des fibres cellulosiques
Ce composé est utilisé pour préparer des particules de sonde chargées négativement. Ces particules sont cruciales pour l'étude de la nanoporosite des fibres cellulosiques, de leur potentiel de diffusion et de leurs interactions avec les polyélectrolytes cationiques .
Dérivation des particules de cellulose microcristalline
This compound : est également utilisé dans la dérivation de surface des particules de cellulose microcristalline (MCC). Cette modification confère aux particules un fort potentiel zêta négatif, ce qui est important pour diverses applications industrielles .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 3-hydroxypropionic acid (3-hp), interact with various enzymes in the cell, including acetyl-coa and propionyl-coa carboxylases .
Mode of Action
In the 3-hydroxypropionate cycle, carbon dioxide is fixed by acetyl-CoA and propionyl-CoA carboxylases, resulting in the formation of malyl-CoA, which is further split into acetyl-CoA and glyoxylate .
Biochemical Pathways
3-Chloropropyl 2-hydroxypropanoate may affect the 3-hydroxypropionate cycle, a carbon fixation pathway utilized by numerous microorganisms. This pathway results in the production of intermediates such as acetyl-CoA, glyoxylate, and succinyl-CoA . The 3-hydroxypropionate cycle can be broken down into two major phases: carbon dioxide fixation and glyoxylate assimilation .
Pharmacokinetics
The compound’s molecular weight (16660) and structure suggest that it may have good bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloropropyl 2-hydroxypropanoate. For instance, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . .
Analyse Biochimique
Biochemical Properties
3-Chloropropyl 2-hydroxypropanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dehydrogenases and semialdehyde dehydrogenases, which are crucial in metabolic pathways . These interactions often involve the formation of covalent bonds or hydrogen bonds, influencing the activity and stability of the enzymes.
Cellular Effects
The effects of 3-Chloropropyl 2-hydroxypropanoate on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 3-Chloropropyl 2-hydroxypropanoate exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target molecules, altering their activity and function . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Chloropropyl 2-hydroxypropanoate in laboratory settings are crucial for its effectiveness. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that its effects can vary, with some cellular functions being more susceptible to changes than others.
Dosage Effects in Animal Models
In animal models, the effects of 3-Chloropropyl 2-hydroxypropanoate vary with different dosages. At lower doses, it may have beneficial effects, while higher doses can lead to toxicity or adverse effects . Threshold effects have been observed, where a certain concentration is required to elicit a response. Toxicity studies have shown that high doses can cause significant cellular damage and disrupt normal physiological functions.
Metabolic Pathways
3-Chloropropyl 2-hydroxypropanoate is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and semialdehyde dehydrogenases, influencing the metabolic flux and levels of various metabolites . These interactions are crucial for the compound’s role in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 3-Chloropropyl 2-hydroxypropanoate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its activity and function. The compound’s distribution can vary depending on the cell type and the presence of specific transporters.
Subcellular Localization
3-Chloropropyl 2-hydroxypropanoate is localized in specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications direct the compound to these compartments, influencing its activity and function . The subcellular localization is crucial for its role in cellular processes and biochemical reactions.
Propriétés
IUPAC Name |
3-chloropropyl 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-5(8)6(9)10-4-2-3-7/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIUDFKZVFTJDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1526160.png)



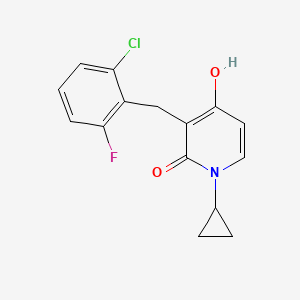
![7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B1526166.png)
